molecular formula C9H14N2O2S B3039804 3,4-Dimethyl-5-(methylamino)benzenesulfonamide CAS No. 1341509-13-4

3,4-Dimethyl-5-(methylamino)benzenesulfonamide

Cat. No. B3039804
CAS RN: 1341509-13-4
M. Wt: 214.29
InChI Key: YGOVJYWKFQJYEI-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-(methylamino)benzenesulfonamide is a chemical compound with the CAS Number: 1341509-13-4 . It has a molecular weight of 214.29 and its IUPAC name is 3,4-dimethyl-5-(methylamino)benzenesulfonamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3,4-Dimethyl-5-(methylamino)benzenesulfonamide is 1S/C9H14N2O2S/c1-6-4-8(14(10,12)13)5-9(11-3)7(6)2/h4-5,11H,1-3H3,(H2,10,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.257±0.06 g/cm3 and a predicted boiling point of 423.2±55.0 C .

Scientific Research Applications

1. Photodynamic Therapy for Cancer Treatment

3,4-Dimethyl-5-(methylamino)benzenesulfonamide and its derivatives have been studied for their potential in photodynamic therapy, particularly for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with 3,4-Dimethyl-5-(methylamino)benzenesulfonamide, highlighting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties suggest their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

2. Antimicrobial Activity

A study by Ghorab, Soliman, Alsaid, and Askar (2017) explored the synthesis of novel derivatives of 3,4-Dimethyl-5-(methylamino)benzenesulfonamide, demonstrating their interesting antimicrobial activity against various bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).

3. Enzyme Inhibition Studies

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluating their effects on various enzyme activities. The compounds showed significant inhibition on enzymes like tyrosinase and α-amylase, indicating their potential use in enzyme-related therapeutic applications (Alyar et al., 2019).

4. Carbonic Anhydrase Inhibition for Anticancer Agents

Lolak, Akocak, Bua, and Supuran (2019) developed novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, which were found to be potent inhibitors of human carbonic anhydrase isoform IX. This isoform is a validated target for anticancer agents, highlighting the relevance of these compounds in cancer research (Lolak, Akocak, Bua, & Supuran, 2019).

Mechanism of Action

While the specific mechanism of action for 3,4-Dimethyl-5-(methylamino)benzenesulfonamide is not available, sulfonamides in general have been known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-dimethyl-5-(methylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-6-4-8(14(10,12)13)5-9(11-3)7(6)2/h4-5,11H,1-3H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOVJYWKFQJYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)NC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-(methylamino)benzenesulfonamide

CAS RN

1341509-13-4
Record name 3,4-dimethyl-5-(methylamino)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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